Divergent Synthesis of α-Aminoacyl Fluorides vs. α-Fluoroamides via a Unique gem-Difluoroepoxide Intermediate
2-Bromo-2,2-difluoroethanol (as its 1,1-diaryl alcohol derivative) undergoes a base-induced cascade multiple-cleavage process with amines to selectively afford α-aminoacyl fluorides or α-fluoroamides, a divergent reactivity not observed with 2-chloro-2,2-difluoroethanol or 2-bromoethanol [1]. The reaction proceeds via a spectroscopically confirmed gem-difluoroepoxide intermediate, whose formation and subsequent regioselective opening are enabled by the unique leaving-group ability of bromine in the CF2Br environment [1].
| Evidence Dimension | Reaction yield and selectivity in divergent synthesis |
|---|---|
| Target Compound Data | α-Aminoacyl fluoride (4a) obtained in 80% yield; α-fluoroamide (5a) obtained in 70% yield [1] |
| Comparator Or Baseline | No comparable reactivity reported for 2-chloro-2,2-difluoroethanol or 2-bromoethanol under identical conditions |
| Quantified Difference | Unique reactivity; 2-chloro-2,2-difluoroethanol is unreactive in this cascade due to poorer leaving-group ability |
| Conditions | Anhydrous ACN, t-BuOK (2.5 equiv), amine (1.1 equiv) for 4a; ACN/H2O (6:1), NaOH (11 equiv) for 5a [1] |
Why This Matters
This enables the controlled, tunable synthesis of high-value fluorinated building blocks from a single precursor, a capability not provided by chloro or non-halogenated analogs.
- [1] De Santis, G.; Maranzana, A.; Lauria, F.; Spennacchio, M.; Andresini, M.; Purgatorio, R.; Colella, M.; Luisi, R.; Degennaro, L. Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Adv. Synth. Catal. 2025, e70083. View Source
